N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester-containing acetamide derivative. Its structure features a phenyl ring substituted with a methyl group at the ortho position (C2) and a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta position (C3).
Properties
Molecular Formula |
C15H22BNO3 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H22BNO3/c1-10-12(8-7-9-13(10)17-11(2)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18) |
InChI Key |
BQXXHMDWSJYWIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 2-methyl-3-bromoaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Positional Isomers of Boronic Ester-Substituted Acetamides
(a) N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Synthesis : Prepared via direct borylation of acetanilide derivatives using [Ir(COD)OMe]₂ as a catalyst in THF .
- Key Difference: Lacks the C2 methyl group, leading to distinct steric and electronic profiles.
(b) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Structure : Boronic ester at C4 (para position).
- Synthesis : Achieved in 93% yield using similar iridium-catalyzed conditions but with regioselectivity directed toward the para position .
- Key Difference : The para-substituted analog exhibits higher symmetry, which may simplify NMR characterization compared to the meta-substituted target compound.
Derivatives with Functional Group Modifications
(a) N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1218789-92-4)
- Structure : Chlorine substituent at C4 alongside the boronic ester at C3.
- However, it may reduce stability due to increased susceptibility to hydrolysis .
(b) N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 1056456-21-3)
- Structure : Methyl group on the acetamide nitrogen.
- Impact: N-Methylation reduces hydrogen-bonding capacity, which could diminish interactions in biological systems (e.g., enzyme inhibition) compared to the non-methylated target compound .
Complex Heterocyclic and Aliphatic Derivatives
(a) N-(2-(2-Cyclohexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)phenyl)acetamide
- Structure : Boronic ester integrated into a cyclopropane ring fused to the phenyl group.
- Synthesis : Achieved via Simmons-Smith cyclopropanation, yielding a rigid, strained structure.
- Application : The cyclopropane moiety may enhance binding to hydrophobic pockets in drug targets, a feature absent in the target compound .
(b) 2-(1H-Imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Structure : Imidazole ring attached via a methylene bridge.
- Application : The imidazole group introduces metal-coordination capabilities, making this derivative suitable for targeting metalloenzymes or as a ligand in catalysis .
Substituent Effects on Reactivity and Stability
Key Observations :
- The target compound’s C2 methyl group provides steric protection to the boronic ester, enhancing stability but slightly reducing reactivity compared to unsubstituted analogs.
- Electron-withdrawing groups (e.g., Cl) increase reactivity but compromise stability.
Biological Activity
N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article will explore its chemical structure, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
It features a dioxaborolane moiety which is known for its ability to interact with biological systems. The presence of the acetamide group further enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibits cytotoxicity against various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 14.7 |
| HepG2 (Liver Cancer) | 0.9 |
| 158N (Oligodendrocytes) | 27 |
The compound demonstrated particularly potent activity against HepG2 cells with an IC50 value of , indicating strong potential as an anticancer agent .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Proliferation : It downregulates Ki-67 and Bcl-2 levels, which are markers associated with cell proliferation and survival .
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to affect ROS levels in cells, contributing to oxidative stress that can lead to cell death .
Study 1: Cytotoxicity Assessment
A study conducted on the cytotoxic effects of N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide revealed that it significantly reduced cell viability in MCF-7 and HepG2 cell lines. The study employed various assays including MTT and flow cytometry to assess cell viability and apoptosis rates.
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of this compound with cellular components. Using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis, researchers identified key noncovalent interactions that stabilize the compound's structure in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
